

# Application Note: HPLC Analysis of Febuxostat and Impurity 6

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## Compound of Interest

Compound Name: Febuxostat impurity 6

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the identification and quantification of Febuxostat and a specific process-related impurity, **Febuxostat Impurity 6**, in bulk drug substances and pharmaceutical dosage forms using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

## Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the management of hyperuricemia in patients with gout.[1] The control of impurities in active pharmaceutical ingredients (APIs) is a critical requirement for ensuring the safety and efficacy of the final drug product.[1] This application note details a stability-indicating RP-HPLC method for the separation and quantification of Febuxostat from its related substances, with a specific focus on **Febuxostat Impurity 6**. The method is designed to be sensitive, linear, precise, and robust, making it suitable for routine quality control analysis.

Analyte Information:

Compound	Chemical Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
Febuxostat	2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid	144060-53-7	C <sub>16</sub> H <sub>16</sub> N <sub>2</sub> O <sub>3</sub> S	316.37
Impurity 6	Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate	1271738-74-9	C <sub>18</sub> H <sub>22</sub> N <sub>2</sub> O <sub>4</sub> S	362.45

## Experimental Protocols

### Instrumentation and Chromatographic Conditions

A gradient RP-HPLC method is recommended for the effective separation of Febuxostat and its impurities.

Table 1: HPLC Instrumentation and Conditions

Parameter	Recommended Conditions
HPLC System	Waters Alliance 2695 with 2489 UV/Visible Detector or equivalent
Column	Exsil ODS-B (250 x 4.6 mm, 5 µm) or Kromosil C18 <sup>[1]</sup>
Mobile Phase A	0.1% v/v Triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid.
Mobile Phase B	0.1% v/v orthophosphoric acid in a mixture of Acetonitrile and Methanol (80:20 v/v).
Flow Rate	1.0 mL/min
Detection Wavelength	315 nm <sup>[2]</sup>
Injection Volume	10 µL
Column Temperature	35°C
Run Time	45 minutes
Diluent	Acetonitrile and Water (95:5 v/v)

## Gradient Elution Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	90	10
10	70	30
25	40	60
35	20	80
40	90	10
45	90	10

## Preparation of Solutions

**Mobile Phase A Preparation:**

- Add 1 mL of triethylamine to 1000 mL of HPLC-grade water.
- Mix thoroughly.
- Adjust the pH to 2.5 using orthophosphoric acid.
- Filter the solution through a 0.22 µm nylon filter and degas prior to use.

**Mobile Phase B Preparation:**

- Mix 800 mL of HPLC-grade acetonitrile and 200 mL of HPLC-grade methanol.
- Add 1 mL of orthophosphoric acid to the solvent mixture.
- Filter the solution through a 0.22 µm nylon filter and degas prior to use.

**Standard Stock Solution (Febuxostat & Impurity 6):**

- Accurately weigh about 10 mg of Febuxostat reference standard and 10 mg of **Febuxostat Impurity 6** reference standard.
- Transfer to separate 100 mL volumetric flasks.
- Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL for each.
- Sonicate as needed to ensure complete dissolution.

**Working Standard Solution (for System Suitability):**

- Prepare a mixed solution containing Febuxostat and its impurities at a concentration of approximately 0.001 mg/ml (1 µg/mL) from the stock solutions.

**Sample Preparation (from Tablets):**

- Weigh and finely powder not fewer than 20 tablets.

- Accurately weigh a portion of the powder equivalent to 25 mg of Febuxostat and transfer it to a 50 mL volumetric flask.
- Add approximately 20 mL of diluent and sonicate for 20 minutes with intermittent shaking to ensure complete extraction.
- Dilute to volume with the diluent and mix well.
- Centrifuge the solution at 7000 RPM for 15 minutes.
- Use the clear supernatant as the sample solution (Concentration: 0.5 mg/mL or 500 µg/mL).

## Data Presentation and System Suitability

The developed method must meet predefined system suitability criteria to ensure the validity of the results.

Table 2: System Suitability Criteria

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	Not more than 2.0
Theoretical Plates	Greater than 2000
% RSD of Peak Areas	Not more than 5.0% for six replicate injections of the standard solution.

## Method Validation Summary

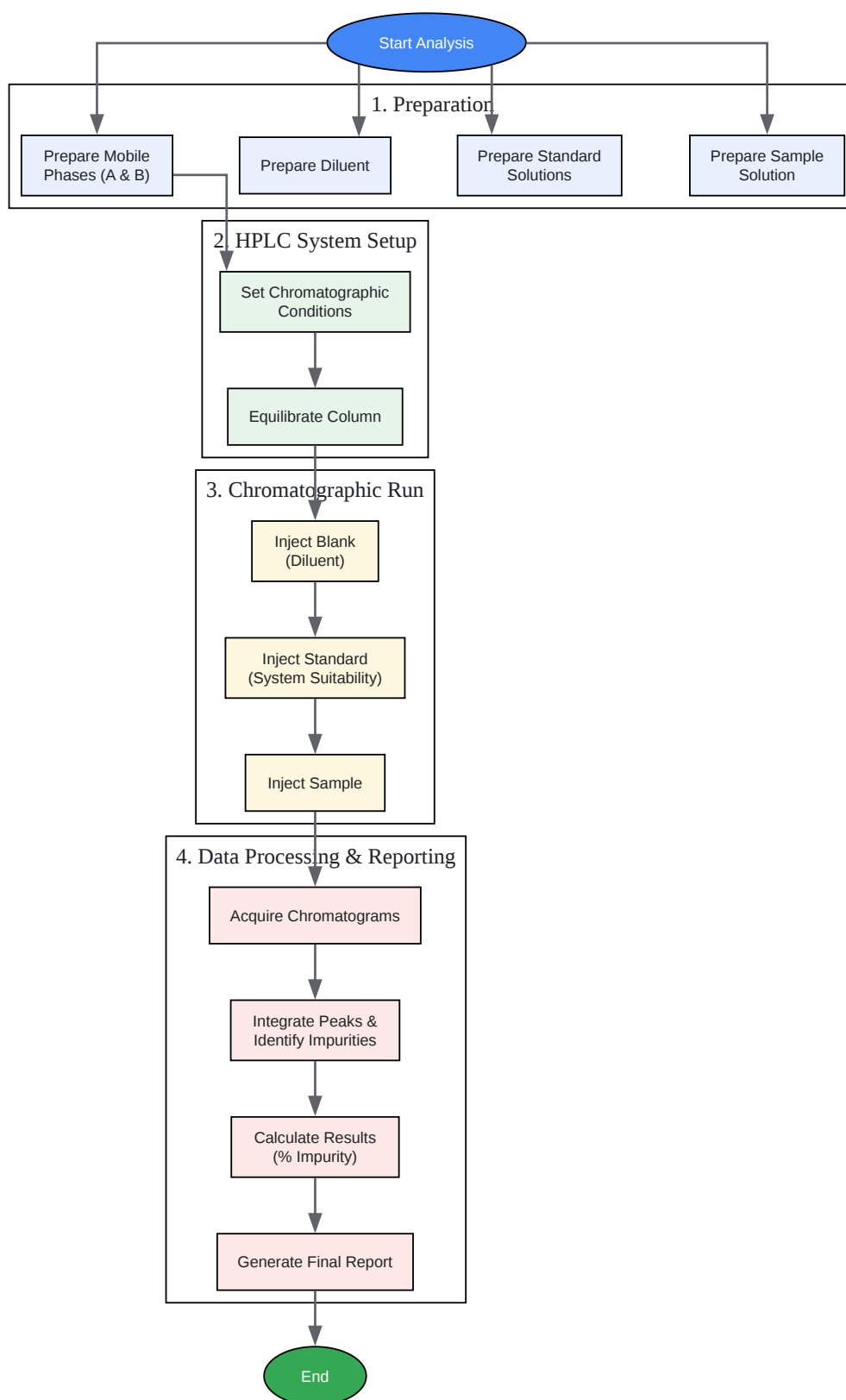
The analytical method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.

Table 3: Summary of Validation Parameters

Parameter	Typical Results and Acceptance Criteria
Specificity	The method should resolve Febuxostat and Impurity 6 from blank and other potential degradation products.[3]
Linearity	Correlation coefficient ( $r^2$ ) should be $\geq 0.999$ over the concentration range (e.g., LOQ to 150% of the specification level).[1]
Accuracy (% Recovery)	Typically between 98.0% and 102.0%.[2]
Precision (% RSD)	Intraday and interday precision RSD should be $\leq 2.0\%$ .[2]
Limit of Detection (LOD)	The lowest concentration of the analyte that can be detected. Example values are around 0.02-0.37 $\mu\text{g/mL}$ .[4][5]
Limit of Quantitation (LOQ)	The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Example values are around 0.07-1.13 $\mu\text{g/mL}$ .[4][5]
Robustness	The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, pH, column temperature).

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of Febuxostat and its impurities.



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Caption: HPLC analysis workflow for Febuxostat and its impurities.

## Conclusion

The described RP-HPLC gradient method is demonstrated to be highly sensitive, linear, precise, accurate, and robust for the determination of related substances in Febuxostat tablets. It effectively separates Febuxostat from Impurity 6 and other process-related impurities, making it a reliable and suitable method for routine quality control and stability testing in the pharmaceutical industry.

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